

# An In-depth Technical Guide on Fmoc-His-Aib-OH TFA Salt

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## Compound of Interest

Compound Name: *Fmoc-His-Aib-OH*

Cat. No.: *B15316093*

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This technical guide provides a comprehensive overview of **Fmoc-His-Aib-OH** TFA salt, a key intermediate in the synthesis of peptide therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It covers the physicochemical properties, synthesis, and analysis of this compound, offering detailed experimental protocols and a conceptual workflow.

**Fmoc-His-Aib-OH** is a dipeptide derivative composed of Histidine (His) and  $\alpha$ -aminoisobutyric acid (Aib). The N-terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS) that prevents non-specific reactions[1]. The presence of Aib, an unnatural amino acid, is significant as it enhances the structural stability of polypeptide chains, often by promoting helical conformations. This stability can increase resistance to degradation by enzymes like dipeptidyl peptidase-4 (DPP-4)[1][2].

The compound is widely utilized as a building block in the synthesis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes[1][2][3]. The histidine residue is crucial for the biological activity of many peptides, playing roles in metal ion binding, enzyme catalysis, and signal transduction[1]. This guide will delve into the technical details necessary for its effective use in a research and development setting.

## Physicochemical Data

The quantitative data for **Fmoc-His-Aib-OH** and its trifluoroacetic acid (TFA) salt are summarized below. TFA is frequently used during the synthesis and purification (specifically in

reverse-phase HPLC) of peptides, acting as a cleavage agent and an ion-pairing reagent[4][5]. Consequently, the final lyophilized peptide is often obtained as a TFA salt[4].

Compound/Component	Molecular Formula	Molecular Weight (g/mol)	Notes
Fmoc-His-Aib-OH	C <sub>25</sub> H <sub>26</sub> N <sub>4</sub> O <sub>5</sub>	462.51	Molecular weight of the free dipeptide derivative[6][7].
Trifluoroacetic Acid (TFA)	C <sub>2</sub> HF <sub>3</sub> O <sub>2</sub> or CF <sub>3</sub> CO <sub>2</sub> H	114.02	Molecular weight of the counterion[7].
Fmoc-His-Aib-OH TFA Salt	C <sub>27</sub> H <sub>27</sub> F <sub>3</sub> N <sub>4</sub> O <sub>7</sub>	576.53	Combined molecular weight of the peptide and one TFA molecule[2][3][8][9].

## Experimental Protocols

### Synthesis of Fmoc-His-Aib-OH

This protocol describes a general liquid-phase method for coupling Fmoc-protected histidine to an Aib-ester, followed by deprotection to yield the final product. This method is adapted from established peptide coupling techniques[10].

Materials:

- Fmoc-L-His(Trt)-OH (or another side-chain protected Fmoc-His derivative)
- 2-Aminoisobutyric acid tert-butyl ester hydrochloride
- Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- Base: N,N-Diisopropylethylamine (DIPEA)

- Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EA), Petroleum ether or n-heptane
- Reagents for deprotection: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)

Procedure:

- Coupling Reaction:
  - Dissolve Fmoc-L-His(Trt)-OH (1 eq) in THF or DCM.
  - Add DIPEA (2 eq) and stir until the starting material is fully dissolved.
  - Add the coupling reagents, such as DIC (1.3 eq) and HOBt (1.3 eq).
  - Add 2-aminoisobutyric acid tert-butyl ester hydrochloride (1.2 eq) to the reaction mixture.
  - Stir the reaction at room temperature for 5-6 hours, monitoring completion by TLC or HPLC.
- Work-up and Purification of Protected Dipeptide:
  - Once the reaction is complete, concentrate the solution under reduced pressure.
  - Dissolve the residue in ethyl acetate (EA).
  - Wash the organic phase twice with purified water and once with a saturated aqueous sodium chloride solution.
  - Collect the organic phase, dry it over sodium sulfate, and concentrate it.
  - Crystallize the crude product by adding the concentrated solution dropwise to cold n-heptane or petroleum ether.
  - Filter the resulting solid and dry it under a vacuum to obtain the protected intermediate, Fmoc-His(Trt)-Aib-OtBu.
- Deprotection:

- Dissolve the protected dipeptide intermediate in DCM.
- Add trifluoroacetic acid (TFA) and a scavenger, such as triisopropylsilane (TIS), to the solution. This step removes both the trityl (Trt) group from the histidine side chain and the tert-butyl (OtBu) ester group from Aib.
- Stir the reaction at room temperature for approximately 4 hours until deprotection is complete.
- Concentrate the reaction mixture to yield the final product, **Fmoc-His-Aib-OH**, as its TFA salt.

## Analysis and Removal of Residual TFA

Residual TFA can be toxic in biological assays, necessitating its removal or exchange for a more biocompatible counterion like acetate or hydrochloride[11][12]. This protocol outlines methods for TFA quantification and exchange.

Materials:

- **Fmoc-His-Aib-OH** TFA salt
- Solvents: Deionized water, Acetonitrile
- For TFA Exchange: 100 mM Hydrochloric acid (HCl) or an anion-exchange resin
- Analytical Equipment: HPLC with UV and/or Evaporative Light-Scattering Detector (ELSD), Ion Chromatography (IC) system, or  $^{19}\text{F}$ -NMR spectrometer.

Procedure for TFA Analysis (Ion Chromatography):

- Sample Preparation: Accurately weigh and dissolve the peptide TFA salt in deionized water to a known concentration (e.g., 40  $\mu\text{g/mL}$ )[5].
- Chromatography:
  - Use an anion-exchange column (e.g., IonPac® AS14) with a suppressed conductivity detector[5].

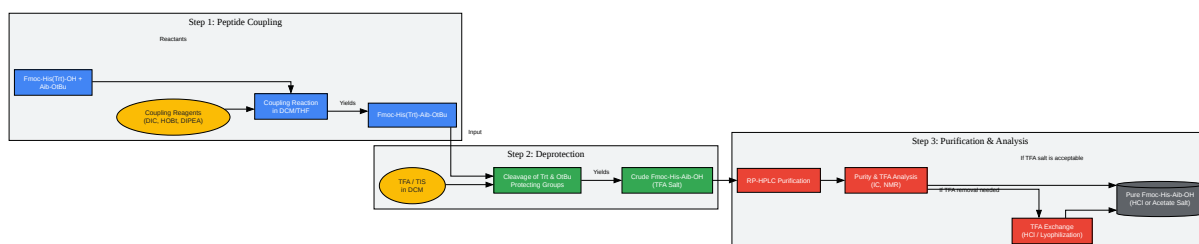
- The eluent is typically a sodium carbonate/sodium bicarbonate buffer.
- Inject the sample and monitor for the TFA peak.
- Quantification: Compare the peak area of the sample to a standard curve prepared from known concentrations of sodium trifluoroacetate to determine the TFA content.

#### Procedure for TFA/HCl Exchange:

- Dissolve the peptide TFA salt in a 100 mM HCl solution[11].
- Allow the solution to stand at room temperature for several minutes.
- Freeze the solution rapidly using liquid nitrogen.
- Lyophilize the frozen solution to dryness to obtain the peptide as its hydrochloride salt[11].
- Repeat the process 1-2 more times to ensure complete removal of TFA[4].
- Analyze the final product using Ion Chromatography or  $^{19}\text{F}$ -NMR to confirm the absence or significant reduction of TFA.

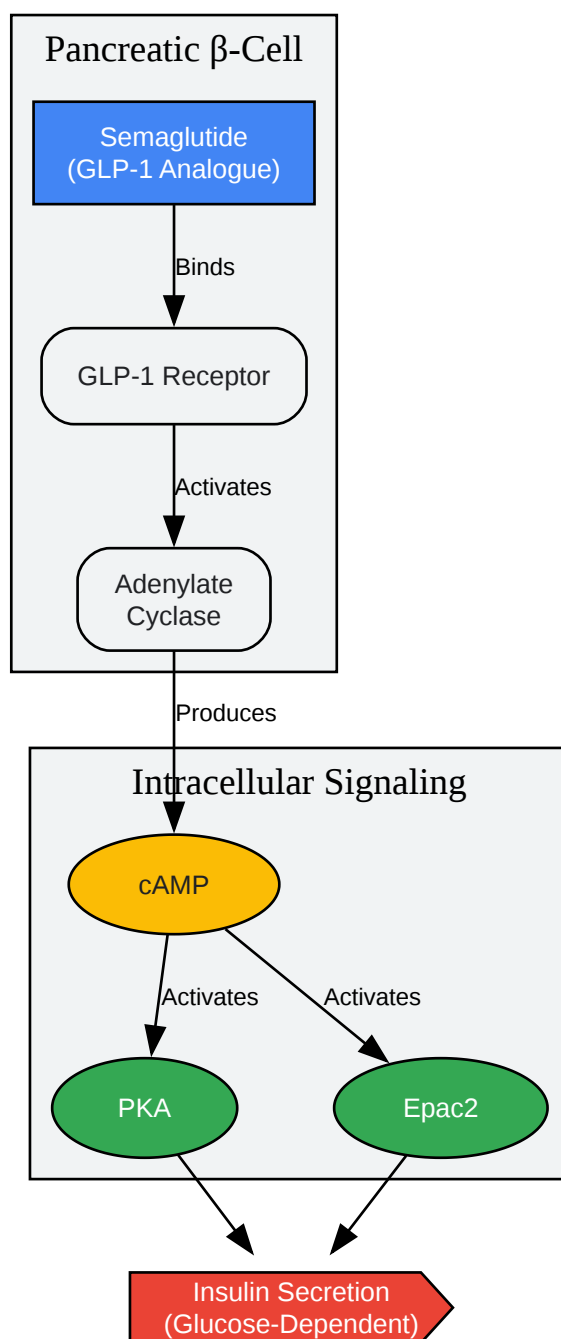
## Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to **Fmoc-His-Aib-OH** TFA salt.



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Caption: Workflow for the synthesis and purification of **Fmoc-His-Aib-OH**.



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Caption: Simplified GLP-1 signaling pathway relevant to Semaglutide.

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